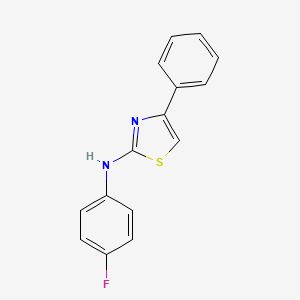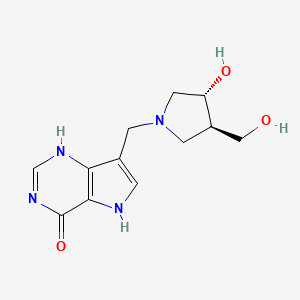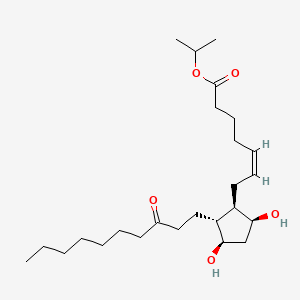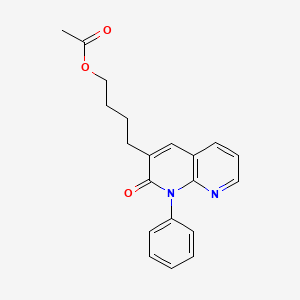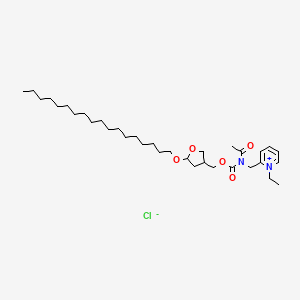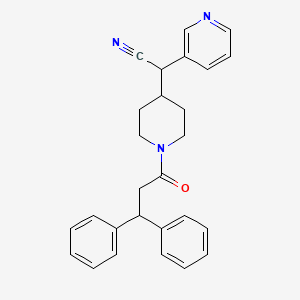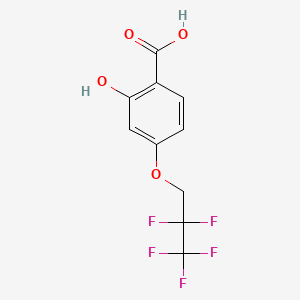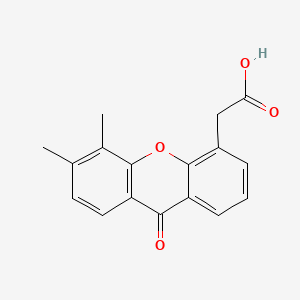
Vadimezan
Descripción general
Descripción
Vadimezan, also known as DMXAA or ASA404, is a small-molecule vascular disrupting agent . It is a flavone-acetic acid-based drug that targets the blood vessels that nourish tumors . The drug is currently in the investigational stage and has been studied for use in the treatment of solid tumors, lung cancer, ovarian cancer, and prostate cancer .
Synthesis Analysis
Vadimezan has been synthesized from the diazotization and bromination of 2-amino-3,4-dimethylbenzoic acid, followed by etherification with 2-hydroxyphenylacetic acid, and intramolecular Friedel-Crafts acylation in polyphosphoric acid . Additionally, a series of xanthone analogues modified from vadimezan with carboxyl substitution were synthesized as esters, amides, arylidene hydrazides, diacylhydrazides and acyl thiosemicarbazides .
Molecular Structure Analysis
The molecular formula of Vadimezan is C17H14O4 . The average molecular weight is 282.2907 .
Chemical Reactions Analysis
Vadimezan has been used in the synthesis of various derivatives with carboxyl substitution . These derivatives were synthesized as esters, amides, arylidene hydrazides, diacylhydrazides, and acyl thiosemicarbazides .
Physical And Chemical Properties Analysis
Vadimezan is a small molecule with a chemical formula of C17H14O4 . The average molecular weight is 282.2907 .
Aplicaciones Científicas De Investigación
Cancer Research
Vadimezan has been extensively implemented for cancer research . It’s one of the typical vascular disrupting agents (VDAs) currently in clinical trials . The therapeutic effect of Vadimezan can be maximized by utilizing its biological effects such as intratumoral coagulation activation and hypoxia aggravation .
Targeted Delivery and Activation of Hypoxia-Activated Prodrug (HAP)
Vadimezan-induced intratumoral coagulation activation and hypoxia aggravation can be used to achieve targeted delivery and activation of hypoxia-activated prodrug (HAP) . This strategy showed 80.0% suppression of tumor growth in a murine tumor model .
Vascular Disrupting Therapy
Vadimezan can be used in vascular disrupting therapy . It can induce intratumoral coagulation activation and hypoxia aggravation, which can be utilized to maximize the therapeutic effect .
Hypoxia-Activated Chemotherapy
The aggravated hypoxia tumor microenvironment induced by Vadimezan can boost hypoxia-activated chemotherapy . This offers an ingenious tactic for the combination of vascular disrupting therapy and hypoxia-activated chemotherapy .
STING Agonist
DMXAA is a murine Stimulator of Interferon Genes (STING) agonist . It has been shown to selectively destroy tumor vasculature . After DMXAA injection, tumor endothelial cells experience G2/M cell cycle arrest, rapidly apoptose and rupture, leading to increased tumor permeability .
Anti-Mesothelioma Potential
DMXAA has shown anti-mesothelioma potential . It has been found to reduce mesothelioma cell viability and modulate tumor vessels such that tumor-antigen specific cytotoxic T lymphocytes (CTLs) access the tumor site .
Combination with Chemotherapy
Vadimezan has been studied in combination with chemotherapy in at least two Phase II trials for advanced non-small cell lung cancer (NSCLC) and showed survival extensions of around 5 months when compared to chemotherapy alone .
Mecanismo De Acción
Mode of Action
The proposed mechanism of action for Vadimezan is directly increasing the permeability of the tumor’s endothelial cells . This increased permeability may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates, and gene therapy . Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated in this process .
Result of Action
The administration of Vadimezan leads to increased tumor vascular permeability and vascular endothelial apoptosis . The resultant decrease in tumor blood flow further increases hypoxia, potentially providing a positive feedback loop by stimulating further VEGF production . These effects, in combination with other cytokines such as tumor necrosis factor that are induced by Vadimezan, lead to tumor vascular failure .
Action Environment
The action of Vadimezan can be influenced by environmental factors. For instance, hypoxia and other stresses in tumor tissue can lead to the synthesis of VEGF by both tumor and host cells . This increases vascular permeability and partially compromises tumor blood flow . The administration of Vadimezan then leads to increased tumor vascular permeability and vascular endothelial apoptosis . The resultant decrease in tumor blood flow further increases hypoxia, potentially providing a positive feedback loop by stimulating further VEGF production .
Direcciones Futuras
Despite the remarkable results from preclinical and phase I/II, Vadimezan has failed in phase III clinical trials . The reason for this surprising discrepancy, among others, was discovered to be STING receptor variations between mice and humans . Future studies will assess alternative combinatorial strategies, dose, and timing of the combination of Vadimezan .
Propiedades
IUPAC Name |
2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOYIMQSIKSOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040949 | |
| Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ASA404 (DMXAA) is a small-molecule vascular disrupting agent which targets the blood vessels that nourish tumours. The proposed mechanism of action for ASA404 is directly increasing permeability of the tumor's endothelial cells. Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated. Increased permeability of tumor cell vasculature may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates and gene therapy. | |
| Record name | Vadimezan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vadimezan | |
CAS RN |
117570-53-3 | |
| Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117570-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vadimezan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vadimezan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,6-Dimethylxanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VADIMEZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0829J8133H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
